molecular formula C18H18N2O4 B2678237 (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide CAS No. 1798408-07-7

(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide

Cat. No.: B2678237
CAS No.: 1798408-07-7
M. Wt: 326.352
InChI Key: WCDSBPWRCXBBRP-QPJJXVBHSA-N
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Description

(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is a synthetic acrylamide derivative intended for research and development purposes. Acrylamide-based compounds are of significant scientific interest due to their diverse bioactivities and are frequently explored as modulators of various biological targets . Similar compounds have been investigated for their potential to interact with neurotransmitter-gated ion channels, such as the GABAA receptor, suggesting a potential research application in neuroscience . The structure of this compound, which incorporates furan, methoxyphenyl, and pyrrolidinone moieties, is characteristic of molecules studied in medicinal chemistry and drug discovery pipelines. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming product identity and/or purity and for the safe handling and disposal of this material.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-16-11-14(5-6-15(16)20-9-2-3-18(20)22)19-17(21)7-4-13-8-10-24-12-13/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDSBPWRCXBBRP-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C=CC2=COC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=O)/C=C/C2=COC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through a condensation reaction between an appropriate furan derivative and an acrylamide precursor.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Incorporation of the pyrrolidinone moiety: This can be done through a cyclization reaction, where a suitable amine reacts with a carbonyl compound to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thioethers or amides.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and molecular recognition studies.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a common acrylamide scaffold with derivatives reported in the evidence. Key structural variations among analogs include:

  • Aryl/heteroaryl substituents : Furan, chlorophenyl, methoxyphenyl, pyridinyl, or trifluoromethylphenyl groups.
  • Phenyl ring substitutions : Alkoxy chains, lactams (2-oxopyrrolidinyl), or halogenated groups.
  • Side-chain modifications : Propargyl, propyl, or sulfonyl groups.
Table 1: Structural Comparison of Selected Acrylamide Derivatives
Compound Name/ID Aryl Group (R1) Phenyl Substituents (R2) Notable Features Reference
Target Compound Furan-3-yl 3-methoxy, 4-(2-oxopyrrolidin-1-yl) Lactam, methoxy, furan N/A
(E)-N-Hydroxy-3-(3-methoxy-4-(2-(piperidin-1-yl)ethoxy)phenyl)-N-(prop-2-yn-1-yl)acrylamide (4) Methoxyphenyl 2-(piperidin-1-yl)ethoxy Piperidine, propargylamide
(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3312) 4-Chlorophenyl 4-hydroxy-3-methoxy Chloro, hydroxy-methoxy, propylamide
(2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide Pyrido-pyrimidinone 4-fluorophenoxy, ethoxypropyl Cyano, fluorophenoxy, complex heterocycle
(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)-3-(2-pyridylamino)acrylamide 4-Methoxyphenyl Pyridylamino Methoxy, dual pyridyl groups

Physicochemical Properties

  • Melting Points : Compounds with polar substituents (e.g., hydroxy, lactams) exhibit higher melting points. For example, (E)-3-(3-methoxy-4-(2-(piperidin-1-yl)ethoxy)phenyl)acrylic acid (, Compound 12) melts at 140–143°C, while the target’s 2-oxopyrrolidinyl group may enhance crystallinity due to hydrogen bonding .
  • Electron-Donating Effects : The methoxy group in the target compound and analogs (e.g., ) enhances electron density on the phenyl ring, influencing π-π stacking interactions .

Pharmacological and Functional Insights (Inferred)

While direct activity data for the target compound are unavailable, structural analogs provide clues:

  • Cholinesterase Inhibition: Piperidine- and morpholino-substituted acrylamides () inhibit acetylcholinesterase, suggesting the target’s 2-oxopyrrolidinyl group (a lactam) may mimic piperidine’s binding but with altered metabolic stability .
  • Kinase Modulation : Pyridyl and pyrimidinyl derivatives (Evidences 6–7, 10) are often kinase inhibitors, implying the target’s furan and lactam groups could target similar enzymes with distinct selectivity .
  • Antimicrobial Potential: Fluorinated analogs () exhibit enhanced bioavailability and target engagement, though the target’s lack of fluorine may shift its pharmacokinetic profile .

Key Differentiators of the Target Compound

Lactam vs. Amine Substituents : The 2-oxopyrrolidinyl group (a cyclic lactam) may confer greater metabolic stability compared to piperidine or morpholine derivatives, reducing susceptibility to oxidative metabolism .

Furan vs.

Biological Activity

(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, an acrylamide structure, and a substituted phenyl group with a methoxy and pyrrolidinyl moiety. Its chemical formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, and it possesses unique characteristics that contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the furan ring may play a critical role in modulating biological pathways through:

  • Inhibition of Enzymatic Activity : Compounds with furan moieties have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
  • Receptor Modulation : The acrylamide structure can facilitate binding to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of acrylamide derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast)12.5Apoptosis induction
Compound BPC-3 (Prostate)15.0Cell cycle arrest
Compound CHeLa (Cervical)10.0Inhibition of DNA synthesis

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of furan-containing compounds. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related furan-acrylamide derivative significantly reduced inflammation in a murine model of arthritis by downregulating COX-2 expression.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics, making it a viable candidate for further development. Its metabolic stability and potential for oral bioavailability are critical factors for therapeutic applications.

Safety Profile

Initial toxicity assessments indicate that this compound has a low toxicity profile at therapeutic doses. Long-term studies are necessary to fully understand its safety in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide, and how is its purity validated?

  • Methodological Answer : The synthesis typically involves a multi-step reaction starting with furan-3-carbaldehyde and α-bromoacrylic acid derivatives. Key steps include coupling under ice-cooled DMF conditions using EDCI as a coupling agent, followed by purification via column chromatography (petroleum ether/ethyl acetate mixtures). Purity is validated using 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry (MS), with elemental analysis confirming stoichiometric ratios .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the stereochemistry (E-configuration) and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if available) resolves 3D conformation. Differential Scanning Calorimetry (DSC) may assess thermal stability .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer : Yield optimization requires strict control of reaction parameters:

  • Temperature : Low temperatures (0–5°C) minimize side reactions during coupling steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
  • Catalyst use : EDCI/HOBt systems improve amide bond formation efficiency .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what are their limitations?

  • Methodological Answer : Tools like PASS (Prediction of Activity Spectra for Substances) analyze structural motifs (e.g., furan, pyrrolidinone) to predict targets (e.g., kinase inhibition). Molecular docking simulates binding affinities to receptors. Limitations include inaccuracies in predicting pharmacokinetics (e.g., bioavailability) and off-target effects, necessitating empirical validation .

Q. What strategies resolve discrepancies in NMR data between synthetic batches?

  • Methodological Answer : Contradictions in 1H^1H NMR peaks may arise from residual solvents or diastereomeric impurities. Strategies include:

  • Purification : Re-crystallization or preparative HPLC.
  • Deuterated solvent screening : DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4–8 weeks identify degradation pathways. LC-MS monitors hydrolytic cleavage of the acrylamide bond or oxidation of the furan ring. Argon-atmosphere storage and desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Q. What experimental designs validate the compound’s mechanism of action in enzymatic assays?

  • Methodological Answer : Competitive inhibition assays (e.g., fluorescence polarization) quantify binding to target enzymes (e.g., cyclooxygenase-2). IC50 values are compared to positive controls. Surface Plasmon Resonance (SPR) provides real-time kinetic data (Kon/Koff), while mutagenesis studies identify critical binding residues .

Q. How can retrosynthetic analysis improve the scalability of its synthesis?

  • Methodological Answer : Retrosynthetic breakdown identifies key intermediates (e.g., 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline). Flow chemistry may enhance scalability for high-throughput production, reducing reaction times and solvent waste. Green chemistry principles (e.g., aqueous micellar conditions) improve sustainability .

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